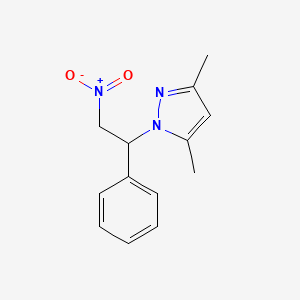

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOXKJXJKIWPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole: A Hypothetical Profile for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is not available. This guide, therefore, presents a scientifically grounded, hypothetical profile of the molecule. The proposed synthesis, predicted properties, and potential applications are extrapolated from established chemical principles and data on analogous pyrazole derivatives. This document is intended to serve as a foundational resource to stimulate and guide future research into this novel compound.

Introduction: The Promise of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, provides a unique combination of structural rigidity, synthetic versatility, and the capacity for diverse molecular interactions.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6]

This guide focuses on the untapped potential of a specific, yet-to-be-synthesized derivative: 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole . The strategic combination of the proven 3,5-dimethylpyrazole core with a 2-nitro-1-phenylethyl substituent introduces functionalities known to influence pharmacokinetic and pharmacodynamic properties. The phenyl ring offers a site for metabolic modification and potential π-π stacking interactions, while the nitro group, a potent electron-withdrawing group, can modulate the molecule's electronic profile and serve as a hydrogen bond acceptor.

This document will provide a comprehensive theoretical framework for this molecule, covering its proposed synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential therapeutic applications based on the rich pharmacology of related structures.

Section 1: Proposed Synthesis and Mechanism

The most chemically plausible and efficient route to synthesize the target compound is through aza-Michael addition. This reaction involves the nucleophilic addition of a nitrogen-containing compound (3,5-dimethylpyrazole) to a nitroalkene (β-nitrostyrene).[7][8] This method is well-established for the N-alkylation of pyrazoles and offers a direct and often high-yielding pathway to 1-substituted pyrazole derivatives.[9]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on similar reactions reported in the literature.[10] Optimization of solvent, catalyst, and temperature may be required.

-

Preparation: To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask, add β-nitrostyrene (1.0 eq).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH4Cl, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

Causality of Experimental Choices

-

Choice of Reactants: 3,5-dimethylpyrazole is a readily available and stable starting material.[11][12][13] β-nitrostyrene is a classic Michael acceptor, activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[14]

-

Catalyst: A base is required to deprotonate the pyrazole N-H, increasing its nucleophilicity. A non-nucleophilic, sterically hindered base like DBU is ideal as it minimizes side reactions.

-

Solvent: A polar aprotic solvent like acetonitrile or THF is chosen to solubilize the reactants and facilitate the polar transition state of the Michael addition without interfering with the reaction.

Section 2: Predicted Chemical Structure and Physicochemical Properties

The target molecule possesses a chiral center at the benzylic carbon (C1 of the ethyl group). The proposed synthesis would result in a racemic mixture.

Structure:

-

Core: A planar, aromatic 3,5-dimethylpyrazole ring.

-

Substituent: A (2-nitro-1-phenylethyl) group attached to the N1 position of the pyrazole ring.

-

Chirality: A stereocenter exists at the carbon atom bonded to both the phenyl ring and the pyrazole nitrogen.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C13H15N3O2 | Sum of atoms in the structure. |

| Molecular Weight | 245.28 g/mol | Calculated from the molecular formula. |

| XLogP3 | ~2.5 | Estimated based on the lipophilicity of the pyrazole core and the added substituents. |

| Hydrogen Bond Donors | 0 | No N-H or O-H groups. |

| Hydrogen Bond Acceptors | 4 | Two nitrogen atoms in the pyrazole ring and two oxygen atoms in the nitro group. |

| Rotatable Bonds | 3 | Bonds between the pyrazole and the substituent, and within the ethyl chain. |

Section 3: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known values for 3,5-dimethylpyrazole and related N-substituted derivatives.[15][16][17][18]

Table of Predicted Spectroscopic Characteristics

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | δ ~7.3 (m, 5H, Ar-H), ~6.0 (t, 1H, CH-Ph), ~5.9 (s, 1H, pyrazole C4-H), ~5.0 (m, 2H, CH2-NO2), ~2.2 (s, 3H, C3-CH3), ~2.1 (s, 3H, C5-CH3) |

| ¹³C NMR | δ ~150 (C5-pyrazole), ~141 (C3-pyrazole), ~138 (Ar-C), ~129-127 (Ar-CH), ~106 (C4-pyrazole), ~78 (CH2-NO2), ~65 (CH-Ph), ~14 (C5-CH3), ~11 (C3-CH3) |

| IR (cm⁻¹) | ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1550 (N-O asymm. stretch), ~1370 (N-O symm. stretch), ~1590, 1490 (C=C, C=N) |

| Mass Spec (EI) | m/z 245 (M+), 199 (M+ - NO2), 96 (dimethylpyrazole fragment) |

Section 4: Hypothetical Biological Activity and Therapeutic Potential

The structural motifs within 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole suggest several avenues for biological activity, drawing parallels from a large body of research on functionalized pyrazoles.

Established Bioactivities of Pyrazole Scaffolds

Pyrazole derivatives are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[2][19] These include:

-

Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-based anti-inflammatory drug.[1]

-

Antimicrobial and Antifungal: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.[5] The presence of a nitroaromatic moiety, in particular, has been linked to enhanced antimicrobial effects in some heterocyclic systems.

-

Anticancer: Pyrazoles have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4]

-

Neuroprotective: Certain pyrazole derivatives have shown promise in protecting neurons from damage in models of neurodegenerative diseases.[5]

Potential Therapeutic Applications

The combination of the 3,5-dimethylpyrazole core with the nitro-phenylethyl side chain could lead to compounds with interesting pharmacological profiles. The nitroalkane moiety, while sometimes associated with toxicity, is also a feature of some antimicrobial and antiparasitic drugs. Its electron-withdrawing nature can influence binding to biological targets.

Logical Framework for Biological Investigation

Caption: Relationship between structure and potential bioactivity.

Conclusion

While 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole remains a hypothetical molecule, this in-depth analysis provides a robust framework for its future investigation. The proposed aza-Michael addition synthesis offers a clear and feasible path to its creation. The predicted structural and spectroscopic properties outlined herein can serve as a benchmark for the characterization of the synthesized compound. Most importantly, the rich pharmacological precedent of the pyrazole scaffold suggests that this novel derivative is a compelling candidate for screening in a variety of therapeutic areas, particularly in the development of new anti-inflammatory, antimicrobial, or anticancer agents. This guide is intended to be a catalyst for such research, providing the foundational knowledge needed to explore the potential of this promising molecule.

References

-

Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2017). RWTH Publications. Available at: [Link]

-

Enantioselective Michael Addition of Pyrazolin-5-ones to Nitroalkenes Catalyzed by Novel Squaramide Organocatalyst. (n.d.). ResearchGate. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. Available at: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. (n.d.). CyberLeninka. Available at: [Link]

-

Synthesis of substituted pyrazoles 1. (n.d.). ResearchGate. Available at: [Link]

- 194 recent advances in the synthesis of new pyrazole deriv

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

-

The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. (2014). PubMed. Available at: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). [No Source Provided]. Available at: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Available at: [Link]

-

Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). PMC. Available at: [Link]

-

Michael additions of 3‐phenylpropanal (6 b) to nitroalkenes 7 a,b,d,e catalyzed by catalyst C3. (n.d.). ResearchGate. Available at: [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

- synthesis of styrene copolymers with 3,5- dimethyl-4-vinylpyrazole and study of their functional. (2024). [No Source Provided].

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). MDPI. Available at: [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. Available at: [Link]

-

One-Pot Synthesis of 3-Substiuted Indoles from 2-(2-Nitro-1-phenylethyl)cyclohexanone Derivatives. (2023). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (2025). ResearchGate. Available at: [Link]

-

Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. (2023). Journal of the American Chemical Society. Available at: [Link]

-

1-Allyl-3,5-dimethylpyrazole. (n.d.). PubChem. Available at: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. Available at: [Link]

-

Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube. Available at: [Link]

- Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.

-

Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. (n.d.). ResearchGate. Available at: [Link]

- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.). [No Source Provided].

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. (2025). PMC. Available at: [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1-Allyl-3,5-dimethylpyrazole | C8H12N2 | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

The Ascendant Trajectory of Nitro-Phenylethyl Pyrazole Derivatives: A Technical Guide to Biological Activity and Medicinal Frontiers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Pyrazole Scaffold as a Nexus of Therapeutic Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural versatility and capacity for diverse substitutions have rendered it a cornerstone in the development of a multitude of therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] This guide focuses on a specific, yet profoundly promising, subclass: nitro-phenylethyl pyrazole derivatives . The strategic incorporation of a nitro-phenylethyl moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole, potentially unlocking novel mechanisms of action and enhanced therapeutic efficacy. This document will serve as an in-depth technical resource, navigating the synthesis, biological evaluation, and medicinal potential of this emergent class of compounds.

I. Synthetic Strategies: Constructing the Nitro-Phenylethyl Pyrazole Core

The synthesis of nitro-phenylethyl pyrazole derivatives hinges on established methodologies for pyrazole ring formation, adapted to incorporate the desired substituted phenylethyl hydrazine. The classical Knorr pyrazole synthesis and variations thereof remain the most prevalent and adaptable approaches.

Core Synthesis Workflow: A Step-by-Step Protocol

The primary route to N-substituted pyrazoles involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[6] For the synthesis of nitro-phenylethyl pyrazoles, the key starting material is a nitro-phenylethylhydrazine.

Step 1: Synthesis of Nitro-Phenylethylhydrazine (Illustrative Example)

This precursor is typically synthesized from the corresponding nitro-phenylethyl halide via nucleophilic substitution with hydrazine hydrate.

-

Materials: 2-(4-nitrophenyl)ethyl bromide, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 2-(4-nitrophenyl)ethyl bromide in ethanol.

-

Add an excess of hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting nitro-phenylethylhydrazine by column chromatography.

-

Step 2: Cyclocondensation to Form the Pyrazole Ring

The synthesized nitro-phenylethylhydrazine is then reacted with a suitable 1,3-dicarbonyl compound to yield the target pyrazole.

-

Materials: Nitro-phenylethylhydrazine, 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate), ethanol or acetic acid (solvent), catalytic acid (optional).

-

Procedure:

-

Dissolve the nitro-phenylethylhydrazine and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid.[6]

-

Heat the mixture to reflux for 2-8 hours. The reaction progress should be monitored by TLC.[7]

-

After completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired nitro-phenylethyl pyrazole derivative.[7]

-

Diagram: Synthetic Workflow for Nitro-Phenylethyl Pyrazole Derivatives

Caption: General synthetic scheme for nitro-phenylethyl pyrazole derivatives.

II. Elucidation of Biological Activity: A Multifaceted Approach

The introduction of the nitro-phenylethyl group is expected to confer a spectrum of biological activities. The nitroaromatic functionality is a known pharmacophore in several antimicrobial and antiparasitic drugs, while the phenylethyl moiety can influence lipophilicity and interactions with biological targets.[8]

A. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating mechanisms that include the inhibition of crucial kinases like EGFR and VEGFR-2, as well as inducing apoptosis.[9][10] The presence of a nitro group on the phenyl ring of a pyrazole derivative has been shown to influence cytotoxicity, with some studies indicating enhanced activity.[11][12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized nitro-phenylethyl pyrazole derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR) Insights:

-

The position of the nitro group on the phenyl ring is critical. Para-substitution has often been associated with potent biological activity.[2][3]

-

The nature of substituents on the pyrazole ring itself will significantly impact the overall anticancer efficacy.[9]

Diagram: Postulated Anticancer Mechanism of Action

Caption: Potential mechanisms of anticancer activity.

B. Antimicrobial Efficacy: Combating Pathogenic Microorganisms

The pyrazole scaffold is a well-established framework for the development of antimicrobial agents.[12][13] The incorporation of a nitro group can enhance this activity, as seen in various nitroaromatic drugs.[14]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare serial two-fold dilutions of the nitro-phenylethyl pyrazole derivatives in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing groups, such as the nitro group, on the phenyl ring have been shown to enhance antimicrobial activity.[14][15]

-

The overall lipophilicity of the molecule, influenced by the phenylethyl group, will affect its ability to penetrate microbial cell membranes.

C. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[4] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess acute inflammation.[4][16]

-

Animal Grouping: Divide laboratory animals (e.g., rats) into control and treatment groups.

-

Compound Administration: Administer the nitro-phenylethyl pyrazole derivatives orally or intraperitoneally to the treatment groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a specific time, inject a sub-plantar injection of carrageenan into the right hind paw of each animal to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Potential Mechanism of Action:

The anti-inflammatory effects of these derivatives are likely mediated through the inhibition of pro-inflammatory enzymes like COX-2 and the modulation of inflammatory signaling pathways such as NF-κB.[17]

III. Quantitative Data Summary

The following table provides a hypothetical summary of potential biological activity data for a series of nitro-phenylethyl pyrazole derivatives, based on trends observed in related compounds. This data is for illustrative purposes and would need to be confirmed through experimental validation.

| Compound ID | Nitro Position | Pyrazole Substituent (R) | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory (% Inhibition of Edema) |

| NPEP-01 | 4-nitro | -CH3 | 5.2 | 16 | 45% |

| NPEP-02 | 4-nitro | -CF3 | 2.8 | 8 | 62% |

| NPEP-03 | 3-nitro | -CH3 | 10.5 | 32 | 30% |

| NPEP-04 | 4-nitro | -Ph | 4.1 | 12 | 55% |

IV. Future Directions and Concluding Remarks

Nitro-phenylethyl pyrazole derivatives represent a compelling and underexplored area of medicinal chemistry. The convergence of the versatile pyrazole scaffold with the electronically and sterically influential nitro-phenylethyl moiety offers a fertile ground for the discovery of novel therapeutic agents.

Future research should focus on:

-

Systematic SAR studies: A comprehensive library of derivatives should be synthesized and evaluated to delineate the precise structural requirements for optimal activity in different therapeutic areas.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational development.

-

In vivo efficacy and toxicity profiling: Promising candidates from in vitro studies must be subjected to rigorous in vivo testing to assess their therapeutic potential and safety profiles.

V. References

-

Castro, J. A., et al. (2006). Benznidazole revisited: A review of its properties, metabolism, and therapeutic efficacy. Expert Opinion on Drug Metabolism & Toxicology, 2(1), 1-13.

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.

-

Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry.

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC.

-

Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021, February 15).

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.

-

Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.).

-

Anti oxidant and anti-inflammatory activities of novel pyrazole derivatives. (n.d.).

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

-

Current status of pyrazole and its biological activities. (n.d.). PMC.

-

Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014, May 1). PubMed.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

-

Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. (2025, October 16). ResearchGate.

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24).

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 19). ResearchGate.

-

Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). PMC.

-

Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. (n.d.). Jetir.Org.

-

Pyrazoline as a medicinal scaffold. (n.d.). BIONATURA.

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor.

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.

-

Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019, November 20). PMC.

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016, February 26). Semantic Scholar.

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

-

Synthesis of novel nitric oxide donating pyrazoles. (n.d.). Chitkara University.

-

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. (n.d.). Benchchem.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.

Sources

- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. revistabionatura.org [revistabionatura.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anti oxidant and anti-inflammatory activities of novel pyrazole derivatives | International Journal of Current Research [journalcra.com]

- 8. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meddocsonline.org [meddocsonline.org]

- 13. mdpi.com [mdpi.com]

- 14. ajpp.in [ajpp.in]

- 15. jocpr.com [jocpr.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Synthesis of 1-Substituted 3,5-Dimethylpyrazoles

Executive Summary

The 1-substituted 3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesic, anti-inflammatory (e.g., Celecoxib analogs), and PDE4 inhibitory agents. Its unique electronic properties—defined by the electron-rich pyrazole ring and the steric bulk of the methyl groups—make it an ideal ligand for coordination chemistry and a robust bioisostere in drug design.

This technical guide provides a critical analysis of the two primary synthetic paradigms: De Novo Cyclocondensation (Knorr) and Post-Synthetic Functionalization . Unlike generic reviews, this document focuses on process optimization, mechanistic causality, and self-validating protocols to ensure high-purity isolation.

Route A: The De Novo Cyclocondensation (Knorr Synthesis)

The Knorr pyrazole synthesis remains the most reliable "bottom-up" approach for generating 1-substituted 3,5-dimethylpyrazoles. It involves the condensation of a 1,3-diketone (acetylacetone) with a substituted hydrazine.[1]

Mechanistic Insight

The reaction is driven by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. While often performed in neutral solvents, the addition of a weak acid catalyst (acetic acid) significantly accelerates the rate by activating the carbonyl group without protonating the hydrazine to an unreactive ammonium species.

Key Mechanistic Pathway:

-

Nucleophilic Attack: Hydrazine attacks the carbonyl to form a hemiaminal.

-

Imine Formation: Dehydration yields a hydrazone intermediate.

-

Cyclization: Intramolecular attack on the second carbonyl.

-

Aromatization: Final dehydration establishes the aromatic pyrazole system.

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Knorr synthesis.

Validated Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Context: This protocol minimizes oligomerization side products common in basic conditions.

Reagents:

-

Acetylacetone (10 mmol, 1.0 equiv)

-

Phenylhydrazine (10 mmol, 1.0 equiv)

-

Solvent: Ethanol (absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (0.5 mL)

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve acetylacetone (1.00 g) in Ethanol (10 mL). Add Phenylhydrazine (1.08 g) dropwise at room temperature. Note: The reaction is exothermic; rapid addition may cause solvent bumping.

-

Catalysis: Add glacial acetic acid (catalytic amount).

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.

-

Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 4:1). The starting hydrazine spot (usually UV active and stains with iodine) must disappear.

-

Workup: Cool to room temperature.

-

Purification: Recrystallization from Ethanol/Water or column chromatography.

Route B: Post-Synthetic Functionalization (Direct N-Substitution)

For cases where the substituted hydrazine is unstable, expensive, or commercially unavailable, the "top-down" approach is preferred. This involves synthesizing the parent 3,5-dimethylpyrazole first, followed by N-alkylation or N-arylation.

N-Alkylation via Phase Transfer Catalysis (PTC)

Traditional alkylation using NaH in DMF requires strictly anhydrous conditions. A superior, robust method utilizes Phase Transfer Catalysis (PTC) . This system uses a biphasic mixture (Solid/Liquid or Liquid/Liquid) to shuttle the deprotonated pyrazolate anion into the organic phase for reaction with the alkyl halide.

Advantages:

-

Eliminates the need for dry solvents.

-

Uses milder bases (KOH, K2CO3).

-

High regioselectivity for N-alkylation over C-alkylation.

Validated Protocol: PTC Alkylation

Target: 1-Benzyl-3,5-dimethylpyrazole

Reagents:

-

3,5-Dimethylpyrazole (10 mmol)

-

Benzyl Bromide (11 mmol)

-

Base: KOH (pulverized, 20 mmol)

-

Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)

-

Solvent: Toluene or solvent-free (mechanochemical grinding)

Methodology:

-

Phase 1: In a flask, mix 3,5-dimethylpyrazole, KOH, and TBAB in Toluene (20 mL). Stir vigorously at room temperature for 15 minutes to generate the potassium pyrazolate salt in situ.

-

Phase 2: Add Benzyl Bromide dropwise.

-

Reaction: Heat to 60°C for 4 hours.

-

Validation: Monitor by TLC. The N-H proton of the starting material (broad singlet >10 ppm in NMR) will disappear in the product.

-

Workup: Filter off the inorganic salts (KBr, excess KOH). Concentrate the filtrate.

-

Yield: Typically >90%.

Copper-Catalyzed N-Arylation (Modified Ullmann)

Direct arylation is challenging due to the low nucleophilicity of the pyrazole nitrogen toward aryl halides. Modern protocols utilize Copper(I) Iodide with diamine ligands to facilitate this cross-coupling.

-

Catalyst: CuI (10 mol%)

-

Ligand: trans-1,2-cyclohexanediamine or 1,10-phenanthroline.

-

Base: K3PO4 or Cs2CO3.

-

Solvent: Dioxane or DMF (110°C).

Strategic Decision Matrix & Comparative Analysis

Choosing the correct route is a function of the R-group availability and stability.

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Data Comparison Table

| Feature | Knorr Synthesis (Route A) | PTC N-Alkylation (Route B1) | Cu-Catalyzed Arylation (Route B2) |

| Atom Economy | High (Water is only byproduct) | Moderate (Salt waste generated) | Moderate |

| Reaction Conditions | Mild (Reflux in EtOH) | Mild (RT to 60°C) | Harsh (110°C+) |

| Yield (Typical) | 75–95% | 85–98% | 60–85% |

| Regioselectivity | Controlled by Hydrazine nucleophilicity | High (Sterics of 3,5-Me favors N1) | High |

| Primary Challenge | Hydrazine toxicity/stability | Over-alkylation (quaternization) | Catalyst removal/Cost |

References

-

Knorr Pyrazole Synthesis Mechanism

-

Phase Transfer Catalysis (PTC)

-

Copper-Catalyzed N-Arylation

-

Biological Relevance (PDE4 Inhibitors)

-

Green Chemistry Approaches

- Asian Journal of Chemistry.

-

[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Thermodynamic stability of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Stability

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a molecule of interest due to its pyrazole core, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The presence of a nitro group, however, introduces potential energetic properties and a susceptibility to thermal decomposition.[5][6][7] A comprehensive understanding of the thermodynamic stability of this compound is therefore paramount for several reasons:

-

Safety: The presence of a nitro group can classify a compound as an energetic material.[6] Understanding its decomposition temperature and the energy released upon decomposition is crucial to prevent accidental detonation or runaway reactions during synthesis, purification, storage, and formulation.

-

Pharmaceutical Development: The stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life and the formulation of the final drug product. Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.

-

Process Chemistry: Knowledge of the thermal limits of the molecule is essential for designing safe and efficient manufacturing processes, including reaction conditions, crystallization, and drying.

This guide will provide a roadmap for determining these critical stability parameters through a combination of theoretical and experimental approaches.

Proposed Synthesis of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

A plausible synthetic route for the title compound can be proposed based on established methods for the synthesis of pyrazole derivatives.[1][8][9] The synthesis would likely involve a condensation reaction between a hydrazine derivative and a β-dicarbonyl compound. A potential pathway is outlined below:

Caption: Proposed synthesis of the target molecule.

This proposed synthesis involves the Michael addition of 3,5-dimethyl-1H-pyrazole to β-nitrostyrene, a common reaction for forming carbon-nitrogen bonds. The reaction would likely be carried out in the presence of a base catalyst.

Theoretical Assessment of Thermodynamic Stability

Before embarking on experimental work, computational chemistry can provide valuable insights into the thermodynamic properties of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole. Density Functional Theory (DFT) is a powerful tool for these predictions.[5][10][11]

Key parameters that can be calculated include:

-

Heat of Formation (ΔHf): This value indicates the overall stability of the molecule relative to its constituent elements. A lower or more negative heat of formation generally corresponds to greater stability.[12]

-

Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bond in the molecule, which is often the initial site of thermal decomposition.[5] For the title compound, the C-NO2 bond is a likely candidate for the initial cleavage.[13]

-

Reaction Enthalpies: The enthalpies of potential decomposition reactions can be calculated to predict whether these pathways are exothermic or endothermic.[10]

These computational studies can help to estimate the thermal stability and guide the design of safe experimental procedures.

Experimental Determination of Thermodynamic Stability

The cornerstone of assessing the thermodynamic stability of a compound lies in experimental thermal analysis techniques. The two most critical methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][14][15][16][17][18][19][20][21]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][22][23][24] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.[15][22]

Caption: Experimental workflow for DSC analysis.

Detailed Protocol for DSC Analysis:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole into a suitable DSC pan (e.g., aluminum or gold-plated for higher temperatures and to prevent reactivity).[18]

-

Hermetically seal the pan to prevent evaporation of the sample before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.[15]

-

Set the temperature program. A typical screening program would be to heat from ambient temperature (e.g., 25°C) to a temperature beyond the expected decomposition (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[18]

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[18]

-

-

Data Analysis:

-

The output is a thermogram plotting heat flow versus temperature.

-

An endothermic peak will indicate melting.

-

A sharp exothermic peak is indicative of decomposition.[7]

-

From the decomposition exotherm, determine the onset temperature (T_onset), which is a key indicator of the initiation of thermal decomposition.

-

Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.[18]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][16][17][19][21] This technique is used to determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss.[16]

Caption: Experimental workflow for TGA.

Detailed Protocol for TGA:

-

Sample Preparation:

-

Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a TGA pan (ceramic or platinum).

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's highly sensitive balance.[14]

-

Use a similar temperature program and inert atmosphere as in the DSC experiment for direct comparison of results.

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass versus temperature.

-

A significant drop in mass indicates decomposition.

-

The onset temperature of mass loss can be determined, which should correlate with the T_onset from the DSC.

-

The percentage of mass lost can be used to infer the decomposition pathway.

-

Data Interpretation and Presentation

The data obtained from DSC and TGA should be integrated to provide a comprehensive stability profile.

Table 1: Summary of Expected Thermodynamic Data

| Parameter | Technique | Expected Information | Significance |

| Melting Point (T_m) | DSC | Temperature of the endothermic peak | A sharp melting point is an indicator of purity. |

| Onset of Decomposition (T_onset) | DSC & TGA | Temperature at which decomposition begins | Defines the upper limit for safe handling and processing. |

| Enthalpy of Decomposition (ΔH_d) | DSC | Energy released during decomposition (J/g) | A high value suggests a significant energetic hazard.[7] |

| Mass Loss (%) | TGA | Percentage of mass lost during decomposition | Provides clues about the decomposition products (e.g., loss of the nitro group). |

A lower T_onset and a higher ΔH_d would suggest lower thermodynamic stability and a greater potential hazard.

Conclusion

A thorough investigation of the thermodynamic stability of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is crucial for its potential development as a pharmaceutical or specialty chemical. This guide outlines a systematic approach, beginning with a plausible synthesis and theoretical predictions using DFT. The core of the stability assessment relies on experimental thermal analysis. Detailed protocols for DSC and TGA are provided to determine key parameters such as the onset temperature and enthalpy of decomposition. By following this comprehensive guide, researchers can obtain the necessary data to ensure the safe handling, storage, and application of this novel compound.

References

- Kiselev, V. G., & Gritsan, N. P. (2008). Theoretical Study of the Nitroalkane Thermolysis. 1. Computation of the Formation Enthalpy of the Nitroalkanes, Their Isomers an. The Journal of Physical Chemistry A, 112(19), 4458–4464.

- Purdue University. (n.d.). Thermogravimetric Analysis.

- Kula, K., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1435.

- Varfolomeev, M. A., et al. (2018).

- Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10471–10482.

- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520.

- Liu, Y., et al. (2021).

- Duke University. (n.d.). Differential Scanning Calorimeter.

- Various Authors. (n.d.). DSC Studies on Organic Melting Temperature Standards.

- Kiselev, V. G., & Gritsan, N. P. (2008). Theoretical study of the nitroalkane thermolysis. 1. Computation of the formation enthalpy of the nitroalkanes, their isomers and radical products. The Journal of Physical Chemistry A, 112(19), 4458-4464.

- Zhu, S., et al. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.

- Maule, I., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 555–562.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- NETZSCH Analyzing & Testing. (2026, February 16). Thermogravimetric Analyzer (TGA).

- Maule, I., et al. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.

- ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?

- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).

- Weir, R. D., & de Loos, Th. W. (Eds.). (2005). Experimental Thermodynamics Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases.

- Torontech. (2025, December 16).

- METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).

- Various Authors. (2025, August 5). Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Ozerova, O. Yu., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1634–1638.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.

- ChemicalBook. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis.

- Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.

- Various Authors. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

- Various Authors. (2025, August 8). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- Jack Westin. (n.d.).

- Various Authors. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.

- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

- Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.

- Various Authors. (2022, August 14). Thermodynamic vs.

- Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitro-phen-yl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.

- NIST. (n.d.). 3,5-Dimethylpyrazole.

- Various Authors. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 9. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 10. kinetics.nsc.ru [kinetics.nsc.ru]

- 11. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theoretical study of the nitroalkane thermolysis. 1. Computation of the formation enthalpy of the nitroalkanes, their isomers and radical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - 北京理工大学 [pure.bit.edu.cn]

- 14. etamu.edu [etamu.edu]

- 15. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 19. resolvemass.ca [resolvemass.ca]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. torontech.com [torontech.com]

- 22. researchgate.net [researchgate.net]

- 23. mt.com [mt.com]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Unlocking Therapeutic Potential: A Pharmacophore-Based Approach to Pyrazole Scaffolds with Nitro-Phenylethyl Side Chains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide delves into the pharmacophore analysis of a specific, yet highly promising, class of pyrazole derivatives: those functionalized with a nitro-phenylethyl side chain. The strategic incorporation of a nitro group can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing its bioactivity.[3][4] Through a detailed exploration of synthesis, computational modeling, and structure-activity relationship (SAR) principles, this document provides a comprehensive framework for identifying and optimizing novel therapeutic agents based on this scaffold. We will explore both ligand- and structure-based pharmacophore modeling techniques, offering a robust, self-validating system for hit identification and lead optimization.

Introduction: The Strategic Convergence of Pyrazole, Nitro Functionality, and Pharmacophore Modeling

The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing targeted therapeutics. The addition of a nitro-phenylethyl side chain introduces a combination of features: the phenyl ring provides a hydrophobic element and potential for π-π stacking interactions, while the nitro group, a potent electron-withdrawing moiety, can act as a key pharmacophoric feature, participating in hydrogen bonding and influencing the overall electronic landscape of the molecule.[3][4]

Pharmacophore modeling serves as a crucial tool in modern drug discovery, enabling the identification of essential steric and electronic features required for a molecule to interact with a specific biological target.[7][8] By elucidating the three-dimensional arrangement of these features, we can rationally design novel compounds with enhanced potency and selectivity. This guide will navigate the process of developing a predictive pharmacophore model for pyrazole derivatives bearing a nitro-phenylethyl side chain, providing a roadmap for virtual screening and lead optimization.

Synthetic Strategies for Pyrazole Derivatives with Nitro-Phenylethyl Side Chains

The synthesis of the target pyrazole derivatives can be approached through established methodologies for pyrazole ring formation. A common and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10]

General Synthetic Protocol

A plausible synthetic route commences with the appropriate chalcone, which serves as the 1,3-dielectrophilic precursor.

-

Chalcone Synthesis: An acetophenone derivative is reacted with a substituted benzaldehyde (in this case, a nitro-substituted benzaldehyde) under basic conditions (Claisen-Schmidt condensation) to yield the corresponding chalcone.

-

Pyrazole Ring Formation: The synthesized chalcone is then reacted with a hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux, to yield the pyrazoline intermediate.

-

Aromatization: The pyrazoline can be subsequently oxidized to the aromatic pyrazole ring. In some cases, the reaction conditions directly yield the pyrazole.

The phenylethyl moiety can be introduced at various positions, for instance, by using a phenylethyl-substituted hydrazine in the cyclocondensation step.

Pharmacophore Analysis: A Step-by-Step Computational Workflow

The following section outlines a detailed workflow for conducting a pharmacophore analysis of pyrazole rings with nitro-phenylethyl side chains. This protocol is designed to be a self-validating system, integrating both ligand- and structure-based approaches where applicable.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, a ligand-based approach is employed. This method relies on a set of known active compounds to derive a common feature pharmacophore model.[11]

Experimental Protocol:

-

Dataset Preparation:

-

Compile a dataset of pyrazole derivatives with known biological activity (e.g., IC50 values against a specific cancer cell line). This dataset should include molecules with the nitro-phenylethyl side chain as well as structurally related active and inactive compounds.

-

Ensure the dataset is diverse and covers a significant range of activity.

-

Generate 3D conformations for all molecules using a suitable conformational analysis tool.

-

-

Feature Identification:

-

Identify the key pharmacophoric features present in the active molecules. For the target compounds, these are likely to include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable (PI/NI) features

-

-

-

Pharmacophore Model Generation:

-

Model Validation:

-

Score each hypothesis based on its ability to correctly identify active compounds and exclude inactive ones from a test set.

-

Utilize statistical validation methods such as the Güner-Henry (GH) score or Receiver Operating Characteristic (ROC) curve analysis to assess the predictive power of the models.[13]

-

Logical Relationship Diagram:

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the biological target is available (e.g., from X-ray crystallography), a structure-based approach can be employed to create a more accurate pharmacophore model based on the protein's active site.[14]

Experimental Protocol:

-

Target Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

-

Active Site Identification:

-

Identify the binding pocket of the protein, either from a co-crystallized ligand or using pocket detection algorithms.

-

-

Interaction Mapping:

-

Analyze the interactions between the protein and a known active ligand (if available).

-

Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

-

-

Pharmacophore Model Generation:

-

Generate pharmacophoric features based on the identified interaction points within the active site.

-

The resulting pharmacophore model represents the complementary features a ligand must possess to bind effectively.

-

-

Model Refinement and Validation:

-

Refine the pharmacophore model by considering the shape and excluded volumes of the active site.

-

Validate the model by its ability to dock known active ligands in a favorable conformation and score them higher than known inactive compounds.

-

Experimental Workflow Diagram:

Caption: Structure-Based Pharmacophore Modeling Workflow.

Hypothesized Pharmacophoric Features and SAR Insights

Based on the structure-activity relationships of similar nitro-substituted pyrazole derivatives with anticancer and antimicrobial properties, we can hypothesize the key pharmacophoric features for our target compounds.[12][14]

Table 1: Postulated Pharmacophoric Features and Their Rationale

| Feature | Rationale |

| Aromatic Ring (AR) | The pyrazole core and the phenyl ring of the side chain can engage in π-π stacking and hydrophobic interactions within the target's binding pocket. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are strong hydrogen bond acceptors, crucial for anchoring the ligand to the target. |

| Hydrogen Bond Donor (HBD) | If the pyrazole nitrogen is unsubstituted (N-H), it can act as a hydrogen bond donor. |

| Hydrophobic (HY) | The ethyl linker and the phenyl ring contribute to the hydrophobic character of the molecule, which is often important for binding to hydrophobic pockets in enzymes. |

The presence and relative orientation of these features will define the pharmacophore. For instance, the distance between the aromatic ring of the pyrazole and the hydrogen bond acceptor of the nitro group could be a critical determinant of biological activity.

Data Presentation and Model Application

The output of a successful pharmacophore modeling study is a 3D spatial arrangement of the identified features. This model can then be used as a 3D query for virtual screening of large compound libraries to identify novel hits with the desired pharmacophoric pattern.

Table 2: Example Pharmacophore Hypothesis Scoring

| Hypothesis ID | Features | Survival Score | R-squared | Q-squared |

| AHHRR.1 | 1 HBA, 2 HY, 2 AR | 3.14 | 0.95 | 0.82 |

| AHRR.1 | 1 HBA, 1 HY, 2 AR | 2.89 | 0.92 | 0.78 |

| AADHR.1 | 2 HBA, 1 HBD, 1 HY, 1 AR | 2.56 | 0.88 | 0.71 |

Signaling Pathway Visualization:

If the biological target of the pyrazole derivatives is known (e.g., a specific kinase in a cancer signaling pathway), a diagram of that pathway can provide context for the drug's mechanism of action. For example, if the target is a kinase in the MAPK/ERK pathway:

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The pharmacophore analysis of pyrazole rings with nitro-phenylethyl side chains offers a powerful, rational approach to the design of novel therapeutic agents. By combining established synthetic methodologies with advanced computational techniques, researchers can efficiently navigate the chemical space to identify compounds with high predicted activity and favorable drug-like properties. The workflows and insights presented in this guide provide a robust foundation for such endeavors. Future work should focus on the synthesis and biological evaluation of compounds designed based on the generated pharmacophore models to validate their predictive power and to further refine the structure-activity relationships for this promising class of molecules. The integration of molecular dynamics simulations could also provide a more dynamic understanding of the ligand-target interactions, further enhancing the lead optimization process.

References

-

3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

-

Structure-based Pharmacophore Modeling. Protheragen. Available at: [Link]

-

Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Preprints.org. Available at: [Link]

-

Pharmacophore modeling. Fiveable. Available at: [Link]

-

List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]

-

DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]

-

Phase. Schrödinger. Available at: [Link]

-

Directory of in silico Drug Design tools. Click2Drug. Available at: [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC. Available at: [Link]

-

First Pharmacophore-Based Identification of Androgen Receptor Down-regulating Agents: Discovery of Potent Anti-Prostate Cancer Agents. PMC. Available at: [Link]

-

Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. Available at: [Link]

-

Ligand-based pharmacophores. TeachOpenCADD. Available at: [Link]

-

Ligand-Based Virtual Screening. CCDC. Available at: [Link]

-

Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Available at: [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

-

Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

-

Description of common feature pharmacophore models. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Available at: [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. Available at: [Link]

-

Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. MDPI. Available at: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 5. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 7. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 14. fiveable.me [fiveable.me]

Solubility Profile & Characterization of 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

The following technical guide details the physicochemical characterization and solubility profiling workflow for 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole .

As a specific Michael adduct often utilized in asymmetric synthesis and medicinal chemistry, this compound’s solubility behavior is governed by the interplay between its lipophilic phenyl-ethyl backbone and the polar nitro-pyrazole core. This guide synthesizes structural analysis with field-proven experimental protocols to define its solubility landscape.

Executive Summary & Compound Architecture

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a biologically significant aza-Michael adduct, typically synthesized via the conjugate addition of 3,5-dimethylpyrazole to

Structural Determinants of Solubility

The molecule exhibits a "push-pull" solubility character due to three distinct moieties:

-

Pyrazole Core (

-heterocycle): Acts as a hydrogen bond acceptor (HBA) and contributes to solubility in polar aprotic solvents. -

Nitro Group (

): Highly polar, increasing affinity for dipolar solvents (e.g., DMSO, Acetonitrile). -

1-Phenylethyl Linker: Adds significant lipophilicity and steric bulk, reducing water solubility and enhancing affinity for aromatic and chlorinated solvents.

| Property | Descriptor | Impact on Solubility |

| Molecular Weight | ~245.28 g/mol | Moderate; allows for good solubility in organic media. |

| H-Bond Donors | 0 | Lack of H-donors limits solubility in protic solvents compared to precursors. |

| H-Bond Acceptors | 4 (2 N, 2 O) | High affinity for protic solvents (Alcohols) via H-bonding. |

| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic; suggests poor water solubility (< 0.1 mg/mL). |

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and experimental data from structural analogs (e.g., 3,5-dimethyl-1-(4-nitrophenyl)pyrazole), the expected solubility hierarchy is defined below.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Dipole-dipole interactions with nitro/pyrazole groups. |

| Moderately Polar | Acetone, Ethyl Acetate, Acetonitrile | High (50-150 mg/mL) | Good match for the molecule's polarity; ideal for crystallization. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Solvation via H-bonding to pyrazole nitrogens; highly temperature-dependent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces and polarizability matching. |

| Non-Polar | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Dominant lipophilic mismatch; useful as anti-solvents. |

| Aqueous | Water, Buffers (pH 1-7) | Negligible | Hydrophobic effect dominates; requires co-solvents (e.g., PEG400). |

Process Insight: The steep solubility curve in Ethanol or Isopropanol (low at RT, high at reflux) makes these the solvents of choice for recrystallization purification steps.

Experimental Protocol: Isothermal Saturation Method

To generate authoritative thermodynamic data, the Isothermal Saturation Method coupled with HPLC-UV analysis is the gold standard.

Workflow Diagram

The following diagram outlines the critical path for determining the temperature-dependent solubility profile.

Figure 1: Standardized workflow for solubility determination via the isothermal shake-flask method.

Detailed Methodology

-

Preparation: Weigh excess 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole into a jacketed glass vessel.

-

Solvent Addition: Add specific organic solvent (e.g., Ethanol, Toluene) to create a saturated suspension.

-

Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours to ensure solid-liquid equilibrium (SLE).

-

Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water gradient). Calculate concentration using a calibration curve.

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Equation

The Apelblat model is the most accurate semi-empirical model for pyrazole derivatives, accounting for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression analysis.

Van't Hoff Analysis

To determine the driving forces of dissolution, use the Van't Hoff plot (

-

Endothermic Dissolution (

): Solubility increases with temperature (Typical for this compound). -

Entropy Driven (

): Disorder increases upon dissolving the crystal lattice.

Thermodynamic Logic Flow

Figure 2: Computational pathway from raw solubility data to process engineering parameters.

Process Implications: Purification & Crystallization

Based on the physicochemical profile, the following strategies are recommended for isolating high-purity 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole.

A. Cooling Crystallization

-

Solvent: Ethanol or Isopropanol.

-

Protocol: Dissolve crude material at reflux (~78°C for EtOH). Cool slowly (0.5°C/min) to 5°C.

-

Yield: High recovery expected due to the steep solubility-temperature gradient.

B. Anti-Solvent Crystallization

-

Solvent: Acetone (High solubility).

-

Anti-Solvent: Water or Hexane (Low solubility).

-

Protocol: Dissolve in minimal Acetone. Slowly add Water until turbidity persists. Age the slurry to grow crystals.

-